

The Myokine L- β -Aminoisobutyric Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-3-amino-2-methylpropanoic acid

Cat. No.: B109841

[Get Quote](#)

Foreword

In the dynamic fields of metabolic research and drug development, the identification of endogenous signaling molecules that mediate the beneficial effects of exercise offers profound therapeutic potential. Among these, L- β -Aminoisobutyric acid (L-BAIBA), a non-proteinogenic amino acid, has emerged as a significant myokine. Released from muscle tissue during physical exertion, L-BAIBA acts as a systemic messenger, orchestrating a suite of metabolic adaptations that parallel those seen with exercise. This technical guide provides an in-depth exploration of L-BAIBA, from its fundamental nomenclature to its complex physiological roles and the analytical methodologies required for its study. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the burgeoning landscape of L-BAIBA research.

Nomenclature and Chemical Identity: A Foundational Overview

Precise and unambiguous identification of a molecule is paramount in scientific discourse. L- β -Aminoisobutyric acid is known by a variety of synonyms and chemical identifiers, the understanding of which is crucial for navigating the literature and chemical databases.

1.1. Synonyms and Common Names:

The most frequently encountered synonyms for L- β -Aminoisobutyric acid include:

- L-BAIBA[1][2]
- (S)- β -Aminoisobutyric acid
- (2S)-3-Amino-2-methylpropanoic acid[3]
- (S)-3-Amino-2-methylpropionic acid[3]
- L- α -Methyl- β -alanine[3]
- S-BAIBA[3]
- (+)- β -Aminoisobutyric acid[3]

It is important to distinguish the L-enantiomer from the D-enantiomer, D- β -Aminoisobutyric acid, and the racemic mixture, DL- β -Aminoisobutyric acid, as they arise from different metabolic pathways and may have distinct biological activities.[1][4]

1.2. Chemical Identifiers:

For unequivocal identification, the following chemical identifiers are utilized:

Identifier	Value
IUPAC Name	(2S)-3-amino-2-methylpropanoic acid
CAS Registry Number	4249-19-8
Molecular Formula	C ₄ H ₉ NO ₂
Molecular Weight	103.12 g/mol
PubChem CID	439434

Biochemical Pathways: The Genesis and Fate of L-BAIBA

L-BAIBA is an endogenous metabolite derived from the catabolism of the branched-chain amino acid L-valine.^{[1][4]} Its production is intricately linked to exercise physiology, with the transcriptional coactivator PGC-1 α playing a central role in stimulating its synthesis in muscle tissue.^{[1][5]}

2.1. Biosynthesis of L-BAIBA from L-Valine:

The biosynthesis of L-BAIBA is a multi-step process occurring within the mitochondria of myocytes. The key enzymatic reaction involves the transamination of L-methylmalonate semialdehyde, a downstream metabolite of L-valine, catalyzed by 4-aminobutyrate aminotransferase (ABAT).^{[6][7]}

[Click to download full resolution via product page](#)

Caption: Biosynthesis of L-BAIBA from L-Valine.

2.2. Distinction from D-BAIBA Biosynthesis:

It is critical to differentiate the origin of L-BAIBA from its enantiomer, D-BAIBA. D-BAIBA is a product of thymine catabolism.^{[4][8]} This distinction is vital as studies suggest that L-BAIBA is the primary isomer induced by exercise and responsible for many of the observed metabolic benefits.^[4]

2.3. Degradation:

The degradation of L-BAIBA also involves the enzyme 4-aminobutyrate aminotransferase (ABAT) in a reversible reaction, converting it back to L-methylmalonate semialdehyde.^{[7][9]} D-BAIBA, on the other hand, is primarily catabolized by alanine:glyoxylate aminotransferase 2 (AGXT2).^[7]

Physiological Roles and Signaling Mechanisms: The Myokine in Action

L-BAIBA functions as a myokine, a substance released by muscle cells that exerts effects on distant organs. Its physiological roles are multifaceted, primarily impacting energy metabolism and cellular protection.

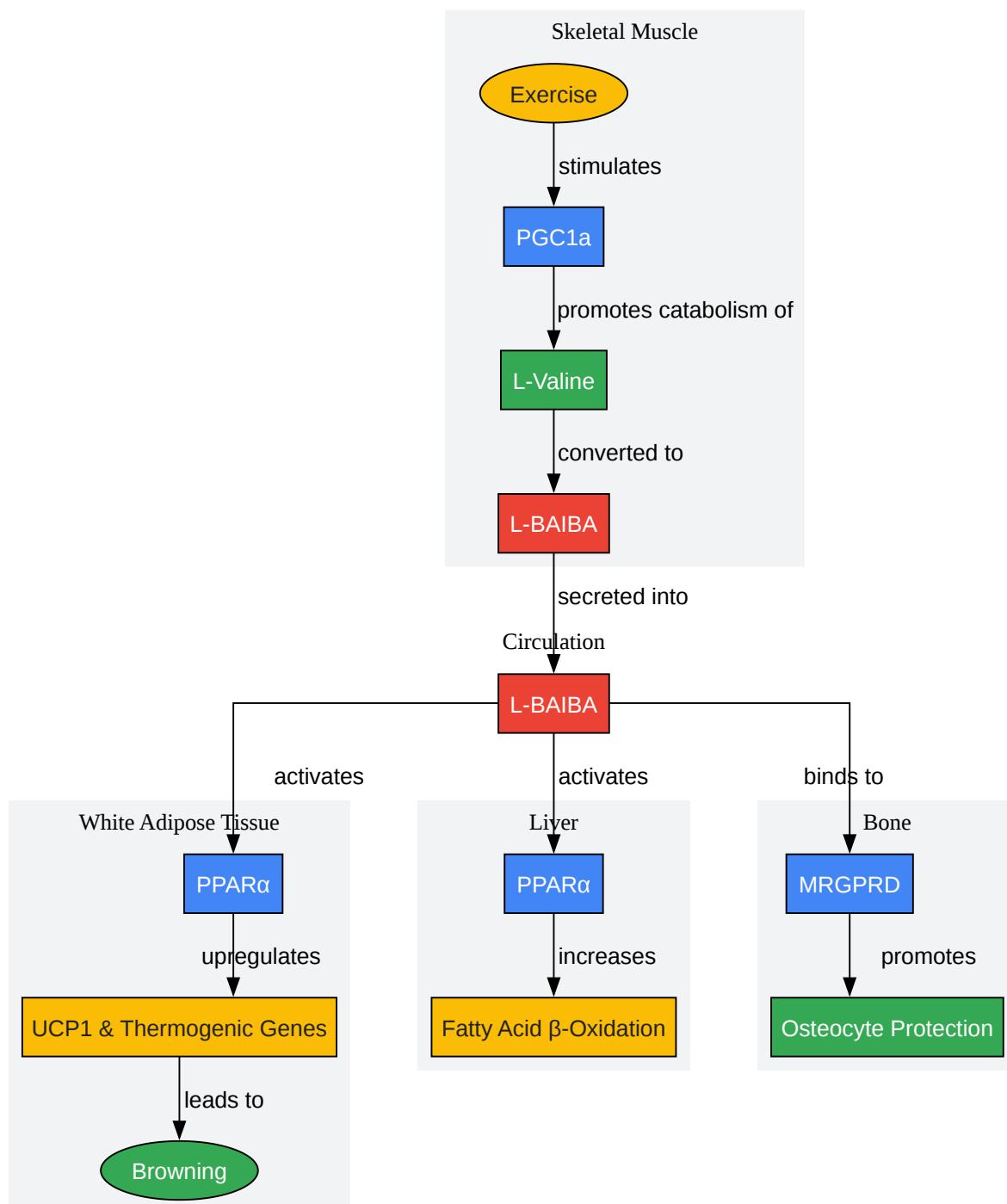
3.1. Browning of White Adipose Tissue (WAT):

One of the most profound effects of L-BAIBA is its ability to induce the "browning" of white adipose tissue, a process that confers a thermogenic, energy-expending phenotype on adipocytes.[\[1\]](#)[\[2\]](#) This is achieved through the upregulation of brown adipocyte-specific genes, such as uncoupling protein 1 (UCP1), via the activation of the peroxisome proliferator-activated receptor alpha (PPAR α).[\[4\]](#)[\[10\]](#)[\[11\]](#)

3.2. Hepatic Fatty Acid Oxidation:

L-BAIBA stimulates β -oxidation of fatty acids in the liver, contributing to improved lipid homeostasis.[\[1\]](#)[\[4\]](#)[\[11\]](#) This effect is also mediated through the activation of PPAR α .[\[11\]](#)

3.3. Improvement of Insulin Sensitivity:


Studies have demonstrated that L-BAIBA can enhance insulin sensitivity, a key factor in the prevention and management of type 2 diabetes.[\[1\]](#) This is achieved, in part, through the activation of AMP-activated protein kinase (AMPK) in skeletal muscle and adipocytes.[\[12\]](#)

3.4. Bone Protection:

Emerging research has identified a protective role for L-BAIBA in bone health. It has been shown to protect osteocytes from oxidative stress-induced apoptosis.[\[1\]](#) This protective effect is mediated by the Mas-Related G Protein-Coupled Receptor Type D (MRGPRD).[\[1\]](#)

3.5. Signaling Pathway Diagram:

The signaling cascade initiated by L-BAIBA involves multiple key proteins, culminating in diverse physiological outcomes.

[Click to download full resolution via product page](#)

Caption: L-BAIBA Signaling Pathways.

Experimental Protocols: Quantification and Analysis

Accurate and reliable quantification of L-BAIBA in biological matrices is essential for both basic research and clinical investigations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

4.1. Principle of LC-MS/MS for L-BAIBA Quantification:

This method involves the chromatographic separation of L-BAIBA from other plasma components, followed by its ionization and detection by a mass spectrometer. Quantification is typically achieved using a stable isotope-labeled internal standard.

4.2. Step-by-Step Experimental Workflow:

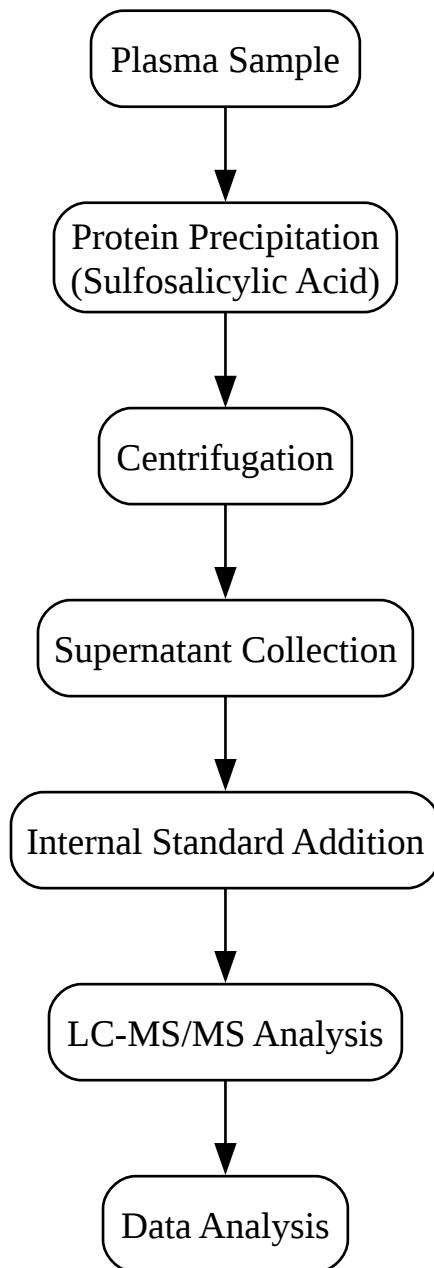
4.2.1. Sample Preparation (Human Plasma):

- Protein Precipitation: To 100 μ L of plasma, add 10 μ L of 30% sulfosalicylic acid.[13][14]
- Vortexing: Vortex the mixture for 30 seconds.
- Incubation: Incubate at 4°C for 30 minutes.
- Centrifugation: Centrifuge at 12,000 rpm for 5 minutes.[13][14]
- Supernatant Transfer and Dilution: Transfer 50 μ L of the supernatant to a new tube and add 450 μ L of the internal standard solution (in mobile phase A).[13][14]
- Vortexing: Vortex for 30 seconds. The sample is now ready for injection.

4.2.2. Liquid Chromatography:

- Column: A chiral column is necessary to separate L-BAIBA from D-BAIBA. A TeicoShell column (150 x 4.6 mm, 2.7 μ m) has been shown to be effective.[15]
- Mobile Phase A: Water with 0.005% formic acid and 2.5 mM ammonium formate.[15]
- Mobile Phase B: Methanol.[15]

- Gradient Elution: A gradient elution program is employed to achieve optimal separation.
- Flow Rate: Typically in the range of 0.3-0.5 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 30°C.[13]


4.2.3. Mass Spectrometry:

- Ionization Mode: Positive electrospray ionization (ESI+).[15]
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for L-BAIBA and its internal standard are monitored. For β -Aminoisobutyric acid, a precursor ion of m/z 104.1 and a product ion of m/z 30.0 has been reported.[16]

4.3. Data Analysis:

The concentration of L-BAIBA in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed using known concentrations of L-BAIBA.

4.4. Experimental Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: LC-MS/MS Workflow for L-BAIBA Quantification.

Therapeutic Potential and Future Directions

The role of L-BAIBA as a key mediator of the health benefits of exercise has positioned it as a promising therapeutic target for a range of metabolic disorders.

5.1. "Exercise-in-a-Pill" Concept:

The ability of L-BAIBA to mimic several positive effects of exercise has led to the concept of it being an "exercise-in-a-pill".[\[17\]](#) This holds significant potential for individuals who are unable to engage in regular physical activity due to age, injury, or chronic disease.

5.2. Clinical Investigations:

Clinical trials are currently underway to evaluate the safety and efficacy of L-BAIBA supplementation in various populations, including overweight and obese individuals.[\[18\]](#) These studies are assessing its impact on body composition, weight loss, glucose control, and cardiometabolic risk factors.[\[18\]](#)

5.3. Future Research:

Future research will likely focus on further elucidating the downstream signaling pathways of L-BAIBA, identifying additional receptors and target tissues, and optimizing therapeutic strategies involving L-BAIBA and its derivatives. The development of more potent and bioavailable L-BAIBA analogs is also an active area of investigation.[\[19\]](#)

Conclusion

L-β-Aminoisobutyric acid stands at the forefront of myokine research, offering a fascinating glimpse into the molecular mechanisms that underpin the systemic benefits of exercise. Its multifaceted roles in regulating metabolism, protecting bone, and potentially mitigating the pathologies of metabolic diseases present a wealth of opportunities for scientific discovery and therapeutic innovation. This guide has provided a comprehensive technical overview of L-BAIBA, intended to serve as a valuable resource for researchers dedicated to unraveling its full potential. The continued exploration of this remarkable molecule promises to yield novel strategies for promoting human health and combating chronic disease.

References

- Kitase, Y., et al. (2018). β -Aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. *Cell Reports*, 22(6), 1531-1544. [\[Link\]](#)
- Tanianskii, D. A., et al. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. *Nutrients*, 11(3), 524. [\[Link\]](#)
- Audzeyenka, I., et al. (2023). β -Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes. *Scientific Reports*, 13(1), 766. [\[Link\]](#)

- Tanianskii, D. A., et al. (2019). Production and metabolism of β -aminoisobutyric acid (BAIBA).
- Vallejo, J. A., et al. (2025). PPAR α Functions Downstream of BAIBA.
- Tanianskii, D. A., et al. (2019).
- Vallejo, J. A., et al. (2025). L- β -aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice. bioRxiv. [\[Link\]](#)
- Li, R., et al. (2022).
- ResearchGate. (2023). β -Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes. [\[Link\]](#)
- ClinicalTrials.gov. (2023). Effects of Adding L-BAIBA to Exercising Adult Overweight and Obese Men and Women. [\[Link\]](#)
- withpower.com. (2026). BAIBA + Exercise for Obesity. [\[Link\]](#)
- Boost Your Biology. (2020). L-Baiba - Does This Have The Same Effects As Exercise? [\[Link\]](#)
- National Center for Biotechnology Information. (2022).
- Yi, X., et al. (2023). Signaling metabolite β -aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology. [\[Link\]](#)
- National Center for Biotechnology Information. (2023). Signaling metabolite β -aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. [\[Link\]](#)
- ResearchGate. (2023).
- Taylor & Francis Online. (2022). Dose-Response Absorption Kinetics of Oral L-Beta-Aminoisobutyric Acid (L-BAIBA)
- The PricePlow Blog. (2019). BAIBA: Weight Loss Ingredient Coined "The Exercise Molecule". [\[Link\]](#)
- CenterWatch. (2024). Effects of Adding L-BAIBA to Exercising Adult Overweight and Obese Men and Women. [\[Link\]](#)
- National Center for Biotechnology Information. (2014). β -Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β -oxidation and is Inversely Correlated with Cardiometabolic Risk Factors. [\[Link\]](#)
- UK Research and Innovation. Is the exercise-regulated myokine-like small molecule beta-aminoisobutyric acid a paracrine signal and exercise mimetic? [\[Link\]](#)
- PubMed. (2024).
- Cision PR Newswire. (2022). NNB Released its Bioavailability Experiment of MitoBurn® (L-BAIBA) in Healthy Men and Women. [\[Link\]](#)
- ResearchGate. (2025).
- Lejre Bibliotek & Arkiv. (2020).
- ResearchGate. (2023). Signaling metabolite β -aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. [\[Link\]](#)

- Technology Networks. (2025). L-BAIBA Plus Exercise Boosts Muscle and Bone Health in Aging. [\[Link\]](#)
- National Center for Biotechnology Information. (2023). L-β-aminoisobutyric acid, L-BAIBA, a marker of bone mineral density and body mass index, and D-BAIBA of physical performance and age. [\[Link\]](#)
- ResearchGate. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [\[Link\]](#)
- Springer. (2025).
- PubMed. (2021).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Baiba - Does This Have The Same Effects As Exercise? - Boost Your Biology [boostyourbiology.com]
- 3. L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAIBA: Weight Loss Ingredient Coined "The Exercise Molecule" [blog.priceplow.com]
- 5. L- β -aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice | Aging [aging-us.com]
- 6. researchgate.net [researchgate.net]
- 7. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats [frontiersin.org]
- 9. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]

- 11. β -Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β -oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β -aminoisobutyric acid attenuates LPS-induced inflammation and insulin resistance in adipocytes through AMPK-mediated pathway | Lejre Bibliotek & Arkiv [lejrebib.dk]
- 13. manuals.plus [manuals.plus]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. L- β -aminoisobutyric acid, L-BAIBA, a marker of bone mineral density and body mass index, and D-BAIBA of physical performance and age - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Signaling metabolite β -aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Oct-B: A derivative of L-BAIBA significantly alleviating high-fat diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Myokine L- β -Aminoisobutyric Acid: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b109841#synonyms-for-l-beta-aminoisobutyric-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com